4'-脱甲基表鬼臼毒素

概述

描述

4'-脱甲基表鬼臼毒素是一种从鬼臼毒素中提取的芳基四氢萘木脂素。与母体化合物相比,它以增强的抗癌活性而闻名。 由于不可接受的胃肠道毒副作用和低溶解度,它未能进入人体临床试验 。 尽管存在这些挑战,它仍然是半合成抗癌药物的宝贵原料,特别是因为其结构与依托泊苷(一种广泛使用的抗癌药物)相似 。

科学研究应用

4'-脱甲基表鬼臼毒素有几个科学研究应用:

安全和危害

未来方向

Podophyllotoxin and its naturally occurring congeners have low bioavailability and almost all these initially discovered compounds cause systemic toxicity and development of drug resistance . Therefore, continuous efforts are being made towards improving the druggability of these drugs and seeking structure-optimization strategies . The discovery of renewable sources including microbial origin for podophyllotoxin is another possible approach .

作用机制

4'-脱甲基表鬼臼毒素主要通过抑制拓扑异构酶 II 发挥其作用,拓扑异构酶 II 是一种对 DNA 复制和细胞分裂至关重要的酶。该化合物与拓扑异构酶 II 和 DNA 形成复合物,诱导双链 DNA 断裂并阻止修复。 DNA 断裂的积累导致细胞死亡,特别是在细胞周期的 G2 和 S 期 。

生化分析

Biochemical Properties

4’-Demethylepipodophyllotoxin interacts with various biomolecules, primarily enzymes involved in microtubule assembly . The nature of these interactions is inhibitory, leading to the disruption of microtubule formation and thus, hindering cell division .

Cellular Effects

4’-Demethylepipodophyllotoxin has significant effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been shown to cause single-strand breaks in DNA , which can disrupt normal cellular processes and lead to cell death .

Molecular Mechanism

The molecular mechanism of action of 4’-Demethylepipodophyllotoxin involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It has been shown to cause single-strand breaks in DNA , which can disrupt normal cellular processes and lead to cell death .

Temporal Effects in Laboratory Settings

The effects of 4’-Demethylepipodophyllotoxin change over time in laboratory settings . It has been observed that multiple dosing over three to five consecutive days is superior to weekly single dose administration .

Dosage Effects in Animal Models

The effects of 4’-Demethylepipodophyllotoxin vary with different dosages in animal models . It has been observed that the drug exhibits a selective antileukemic dose-response relationship when compared to normal hematopoietic elements .

Metabolic Pathways

4’-Demethylepipodophyllotoxin is involved in several metabolic pathways . It is preferentially transformed to produce 4’-demethylpodophyllotoxone with an oxidation reaction .

准备方法

合成路线和反应条件: 4'-脱甲基表鬼臼毒素的合成涉及激活C4位置的羟基。这通常通过将化合物溶解在二氯甲烷中,然后加入三乙胺和对甲苯磺酰氯来实现。 反应在受控条件下进行,搅拌速度在 50 到 800 rpm 之间,温度范围在 -20°C 到 50°C,持续时间为 1 到 8 小时 。

工业生产方法: 工业生产通常采用生物转化工艺。例如,梭状芽孢杆菌 CICC 20463 可以在优化条件下将 4'-脱甲基表鬼臼毒素转化为 4'-脱甲基表鬼臼毒素酸。 该工艺涉及使用酵母提取物、蛋白胨、蔗糖和 NaCl,以及特定的底物浓度和 pH 控制来提高产量 。

化学反应分析

4'-脱甲基表鬼臼毒素会经历各种化学反应,包括:

取代: 通过转氨作用将四甲基吡嗪引入 C4 位置.

这些反应中常用的试剂包括三乙胺、对甲苯磺酰氯和四甲基吡嗪。 这些反应形成的主要产物是具有增强生物活性和溶解度的衍生物 .

相似化合物的比较

4'-脱甲基表鬼臼毒素在结构上与其他鬼臼毒素衍生物相似,例如依托泊苷和替尼泊苷。 它由于其在 C4 位置的特定修饰而独一无二,这增强了其抗癌活性和溶解度 。 类似的化合物包括:

依托泊苷: 一种广泛使用的抗癌药物,也靶向拓扑异构酶 II.

替尼泊苷: 另一种具有相似作用机制的鬼臼毒素衍生物.

4β-硫取代的 4'-脱甲基表鬼臼毒素: 一种具有优异抗肿瘤活性的衍生物.

属性

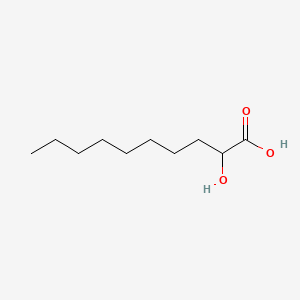

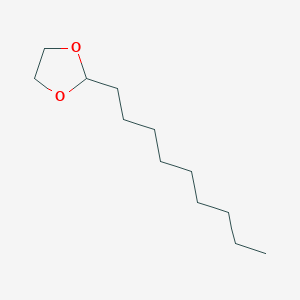

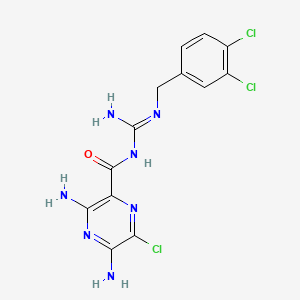

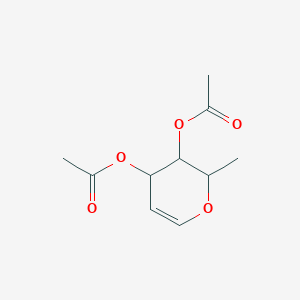

IUPAC Name |

(5S,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,12,17-19,22-23H,7-8H2,1-2H3/t12-,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCVYCSAAZQOJI-JHQYFNNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048742 | |

| Record name | 4'-Demethylepipodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6559-91-7 | |

| Record name | (-)-4′-Demethylepipodophyllotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6559-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Demethylepipodophyllotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006559917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Demethylepipodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-DEMETHYLEPIPODOPHYLLOTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0S6I23X6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While DMEP primarily disrupts microtubule assembly, its glycosylated derivatives like etoposide and teniposide primarily target topoisomerase II, an enzyme crucial for DNA replication and repair. They do so by stabilizing the topoisomerase II-DNA complex, leading to the accumulation of DNA strand breaks and ultimately cell death. [, , , , , , , , ]

A: Inhibition of topoisomerase II by DMEP derivatives like etoposide and teniposide leads to the accumulation of DNA double-strand breaks. These breaks are lethal to the cell, ultimately leading to cell death. [, , ]

A: Yes, some studies used techniques like nuclear magnetic resonance (NMR) spectroscopy (both 1H-NMR and 13C-NMR), high-resolution electrospray ionization multistage tandem mass spectrometry (MS), and UV spectroscopy to characterize DMEP and its derivatives. [, , , , ]

A: The configuration and size of substituents at position 4 in ring C and steric features of substituents at position 12 in ring D are critical for DMEP's microtubule-inhibitory activity. [] Larger substituents at position 12 generally decrease inhibitory activity. []

A: Studies using alkaline elution techniques show a strong correlation between the effective dose range of DMEP derivatives in cytotoxicity assays and their ability to induce DNA strand breaks, supporting the hypothesis that DNA damage is responsible for their cytotoxic effects. [, , ]

A: Research has shown that DMEP and its derivatives exhibit in vitro activity against various cancer cell lines, including Chinese hamster ovary (CHO) cells, mouse leukemia L1210 cells, human leukemic lymphoblasts (CCRF-CEM), human lung adenocarcinoma cells (A549), and others. [, , , , , , , , , , , , , , , , ]

A: Mouse models bearing Ehrlich carcinoma, P388 leukemia, sarcoma 180, and human A549 lung carcinoma xenografts have been used to assess the in vivo antitumor efficacy of DMEP derivatives. [, , , , , , ]

A: Yes, one mechanism of resistance observed in a Chinese hamster ovary cell line involves a reduced cellular topoisomerase II activity. This reduction is linked to a decreased level of topoisomerase II protein and mRNA. []

A: Studies on podophyllotoxin-resistant CHO cells (PodR mutants) have shown varying degrees of cross-resistance to other microtubule inhibitors, suggesting multiple mechanisms of resistance exist. [] Notably, these resistant cells did not exhibit cross-resistance to etoposide and teniposide, indicating these compounds act through a different mechanism than podophyllotoxin. []

A: In mice, acute toxicity from DMEP manifests within 10 days and includes a depressed hematocrit and elevated plasma levels of glutamate-pyruvate transaminase, glutamate-oxaloacetate transaminase, lactic dehydrogenase, amylase, lipase, and uric acid. []

A: Chronic DMEP toxicity in mice is characterized by progressive decreases in plasma glucose, cholesterol, albumin, and total protein. [] A terminal phase, marked by increased liver enzyme levels and blood urea nitrogen, suggests irreversible hepatotoxicity as a contributing factor to death. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。